molecular formula C6H10O3 B190169 Methyl 2,2-dimethyl-3-oxopropanoate CAS No. 13865-20-8

Methyl 2,2-dimethyl-3-oxopropanoate

Cat. No. B190169
CAS RN: 13865-20-8
M. Wt: 130.14 g/mol
InChI Key: XFKYUMYFILZJGG-UHFFFAOYSA-N
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Description

“Methyl 2,2-dimethyl-3-oxopropanoate” is a chemical compound with the molecular formula C6H10O3 . It is also known by other names such as “Propanoic acid, 2,2-dimethyl-3-oxo-, methyl ester” and "methyl 2-formyl-2-methylpropionate" .


Synthesis Analysis

The synthesis of “Methyl 2,2-dimethyl-3-oxopropanoate” can be achieved through various methods. One such method involves the reaction of formaldehyde and isobutyraldehyde as starting substrates through aldol condensation, oxidation, and esterification .


Molecular Structure Analysis

The molecular structure of “Methyl 2,2-dimethyl-3-oxopropanoate” consists of 6 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . The InChI representation of the molecule is InChI=1S/C6H10O3/c1-6(2,4-7)5(8)9-3/h4H,1-3H3 .


Physical And Chemical Properties Analysis

“Methyl 2,2-dimethyl-3-oxopropanoate” has a molecular weight of 130.14 g/mol . It has a computed XLogP3-AA value of 0.7, indicating its lipophilicity . The compound has 3 hydrogen bond acceptors and no hydrogen bond donors . It also has 3 freely rotating bonds .

Scientific Research Applications

  • Photoreactive Behavior in Different Solvents : Saito et al. (1998) discovered that the photochemical reactions of methyl 3-(o-alkylphenyl)-2,2-dimethyl-3-oxopropanoates vary based on the solvent used. In hexane, they produce benzocyclobutenols, whereas in methanol, they yield 3-oxonaphthalenones alongside benzocyclobutenols. The reaction outcomes depend on the bulkiness of the alkyl group at the ortho position, highlighting the substance's reactive versatility under different conditions (Saito et al., 1998).

  • In Synthesis of Tetrahydropyran-diones : Kirillov et al. (2008) reported the reaction of methyl 3-(1-bromocycloheptyl)-2,2-dimethyl-3-oxopropanoate with zinc and arylcarbaldehydes to yield specific tetrahydropyran-diones. This illustrates its use in creating complex cyclic structures, valuable in medicinal chemistry (Kirillov et al., 2008).

  • Formylation of Esters : In a study by Jones et al. (1974), methyl 2[2-(3-methyl)indolyl]acetate was treated with sodium hydride and methyl formate, leading to the production of methyl (Z)-2[2-(3-methyl)indolyl]-3-oxopropanoate. This showcases its role in the modification of indole derivatives, which are significant in pharmaceutical research (Jones et al., 1974).

  • In Oxetane Formation : MuraiAkio et al. (1977) found that when 1-(2,3-epoxypropyl)-1-cyclohexanol and its methyl analogues were treated with base, they resulted in the formation of corresponding oxetanes. This indicates its potential in creating complex organic structures (MuraiAkio et al., 1977).

  • In Synthesis of Novel Heterocycles : Research by Pokhodylo et al. (2010) utilized methyl 3-cyclopropyl-3-oxopropanoate for synthesizing various heterocycles, demonstrating its utility in creating structurally diverse compounds with potential pharmacological applications (Pokhodylo et al., 2010).

  • In Fluorimetric Assays : McLellan and Thornalley (1992) described a method for assaying methylglyoxal in biological systems using a derivative of methyl 2,2-dimethyl-3-oxopropanoate. This highlights its use in analytical chemistry, particularly in the measurement of biologically relevant molecules (McLellan & Thornalley, 1992).

Safety And Hazards

“Methyl 2,2-dimethyl-3-oxopropanoate” is considered hazardous. It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Personal protective equipment should be used when handling this compound .

properties

IUPAC Name

methyl 2,2-dimethyl-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-6(2,4-7)5(8)9-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFKYUMYFILZJGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10456458
Record name Methyl 2,2-dimethyl-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,2-dimethyl-3-oxopropanoate

CAS RN

13865-20-8
Record name Methyl 2,2-dimethyl-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2,2-dimethyl-3-oxopropanoate
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Synthesis routes and methods I

Procedure details

Step-1: A solution of methyl 3-hydroxy-2,2-dimethylpropanoate (8.6 g, 65.1 mmol) in 100 mL DCM was cooled to 0° C. under N2. PCC (24.8 g, 115.2 mmol) was added portionwise over several minutes. The mixture was allowed to gradually warm to room temperature and was stirred overnight. The mixture was filtered through silica gel. Enough Celite is added to the remaining oil so that all is adsorbed. This is added to the top of a silica pad and this is washed with about 1.5 L DCM. The solution is then carefully concentrated in vacuo, maintaining the water bath at about 30° C. to obtain methyl 2,2-dimethyl-3-oxopropanoate as a clear colorless oil. 1H (300 MHz, CDCl3, δ) 9.60 (s, 1H), 3.70 (s, 3H), 1.29 (s, 6H).
Quantity
8.6 g
Type
reactant
Reaction Step One
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Quantity
100 mL
Type
solvent
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Quantity
24.8 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 2,2-dimethyl-3-oxo-propionic acid methyl ester (WHSS0374-001) (0.90 g; 5.44 mmol) in 1,2-dichloroethane (20 mL) was added 2-[4-(2,6-dichloro-benzyloxy)-phenyl]-morpholine (0.91 g, 2.7 mmol) and NaBH(OAc)3 (1.62 g; 7.62 mmol). The resulting mixture was stirred overnight at RT, and subsequently treated with 5% aqueous NaHCO3 (10 mL) and extracted with CH2Cl2 (3×30 ml). The combined organic layers were dried (Na2SO4), filtered and concentrated in vacuo. The residue was purified by column chromatography (SiO2, Et2O/hexanes 1:1) to afford 3-{2-[4-(2,6-dichloro-benzyloxy)-phenyl]-morpholin-4-yl}-2,2-dimethyl-propionic acid methyl ester (1.12 g) as a clear colourless oil. The required 2,2-dimethyl-3-oxo-propionic acid methyl ester was prepared as follows: To a solution of 2,2-dimethyl-3-hydroxypropionic acid methyl ester (10.00 g; 75.7 mmol) in CH2Cl2 (200 mL) was added pyridinium chloroformate (28.54 g; 132.4 mmol) in small portions, at 0° C. The reaction mixture was allowed to slowly warm to RT and stirred overnight. Subsequently, the mixture was diluted with CH2Cl2, filtered over kieselguhr, and concentrated in vacuo. The remaining oil was purified by column chromatography (SiO2, hexanes/Et2O 7:3) to afford 2,2-dimethyl-3-oxo-propionic acid methyl ester (5.59 g)
Quantity
10 g
Type
reactant
Reaction Step One
Name
pyridinium chloroformate
Quantity
28.54 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

DMSO (22.0 mL, 303 mmol, 4.00 equiv) was added to a pre-cooled solution of oxalyl chloride (13.7 mL, 151 mmol, 2.00 equiv) in dichloromethane (40 mL) at −78° C., and the resulting mixture was stirred for 15 minutes before a solution of methyl 3-hydroxy-2,2-dimethylpropanoate (10.0 g, 75.7 mmol, 1 equiv) in dichloromethane (100 mL) was added. The reaction mixture was stirred for 1 hour, then triethylamine (52.7 mL, 378 mmol, 5.00 equiv) was added. The mixture was warmed to 0° C. and held for 30 minutes, then concentrated to a volume of ca 50 mL. The residue was partitioned between aqueous saturated sodium bicarbonate solution (200 mL) and ethyl acetate (200 mL). The organic layer was dried over sodium sulfate and concentrated on a rotorary evaporator without using heat (product is volatile) to provide methyl 2,2-dimethyl-3-oxopropanoate (29-1) as a colorless oil. 1H NMR (300 MHz, CDCl3) δ 9.66 (s, 1H), 3.76 (s, 3M), 1.36 (s, 6H).
Name
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
13.7 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
52.7 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

To a stirred solution of methyl 2,2-dimethyl-3-hydroxypropionate (1 g, 7.57 mmol) in DCM (50 ml) at 0° C. under nitrogen was added Dess-Martin periodinane (3.21 g, 7.57 mmol) in one portion and the reaction mixture was stirred at 0° C. for 1 h then rt for 45 min. The reaction mixture was cooled down to 0° C. and poured into 1N NaOH solution (30 mL) and extracted with DCM. The organic layer was collected, dried over anhydrous magnesium sulfate, filtered, and partially evaporated (at around 25° C.) under reduced pressure, to afford a solution of 567 that was stored in the freezer and used in the next step without any further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.21 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Name

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2,2-dimethyl-3-oxopropanoate
Reactant of Route 2
Methyl 2,2-dimethyl-3-oxopropanoate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Methyl 2,2-dimethyl-3-oxopropanoate
Reactant of Route 4
Methyl 2,2-dimethyl-3-oxopropanoate
Reactant of Route 5
Methyl 2,2-dimethyl-3-oxopropanoate
Reactant of Route 6
Methyl 2,2-dimethyl-3-oxopropanoate

Citations

For This Compound
2
Citations
J Eshon, F Foarta, CR Landis… - The Journal of organic …, 2018 - ACS Publications
α-Tetrasubstituted Aldehydes through Electronic and Strain-Controlled Branch-Selective Stereoselective Hydroformylation | The Journal of Organic Chemistry ACS ACS Publications …
Number of citations: 24 pubs.acs.org
ZR Valiullina, FA Gimalova, LV Spirikhin… - Russian Journal of …, 2017 - Springer
In reaction of methyl (Е)-3-(methoxycarbonyl)methylimino-2,2-dimethylpropanoate with enolate of ethyl 3-hydroxybutanoate an abnormal reaction product was isolated, 2-methyl 4-ethyl-…
Number of citations: 3 link.springer.com

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